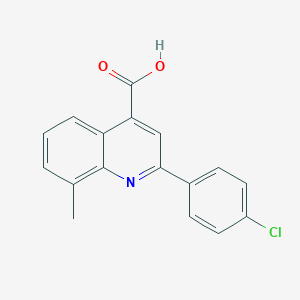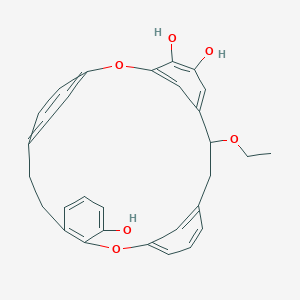
Marchantin K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Marchantin K is a natural compound that belongs to the family of macrocyclic bisbibenzyls, which are derived from liverworts. It has been found to possess a range of biological activities, making it a promising candidate for use in scientific research.
Scientific Research Applications
Antioxidant and Radical Scavenging Activities
Marchantin K demonstrates significant antioxidant properties. One study highlighted its ability to inhibit nonenzymatic iron-induced lipid peroxidation in rat brain homogenates, surpassing the potency of classical antioxidants like desferrioxamine. Additionally, it effectively scavenged various free radicals and decreased oxygen consumption in peroxyl radical-induced human erythrocyte ghost oxidation. These findings suggest Marchantin K's potential as a versatile antioxidant, protecting biomacromolecules from peroxidative damage (Hsiao, Teng, Wu, & Ko, 1996).
Biosynthesis Pathways
Research on the biosynthesis of cyclic bis(bibenzyls) in Marchantia polymorpha, including Marchantin K, shows the involvement of l-phenylalanine, trans-cinnamic acid, and p-coumaric acid in their formation. This study used sterile thallus tissue of Marchantia polymorpha and 13C-labelled precursors to trace the pathways, proposing a phenylpropane/polymalonate pathway for the biosynthesis of bibenzyl monomers, crucial in Marchantin K formation (Friederich, Maier, Deus-Neumann, Asakawa, & Zenk, 1999).
Anti-Cancer Properties
A notable study investigated the synergistic cytotoxic effect of Marchantin K on breast cancer cells in vitro. When combined with the Aurora kinase inhibitor MLN8237, Marchantin K significantly enhanced the reduction in cell viability of various breast cancer cell lines. This combination therapy also displayed an antimicrotubular effect, indicating the potential of Marchantin K as a component in cancer treatment (Jensen, Ómarsdóttir, Thorsteinsdottir, Ogmundsdottir, & Olafsdottir, 2012).
Anti-Melanoma and Anti-Tyrosinase Activities
Marchantin K exhibits significant anti-melanoma activity. A study demonstrated its cytotoxic effects on A375 melanoma cells, highlighting its potential as an ingredient in pharmaceutical and dermatological products for skin cancer treatment. Interestingly, Marchantin K did not affect the dopachrome formation in the tyrosinase enzymatic reaction, indicating its selective cytotoxicity to malignant cells without disturbing normal melanin production (Gaweł-Bęben et al., 2019).
Microtubule Inhibition and Apoptosis Induction
Further, Marchantin K acts as a novel inhibitor of proteasome, inducing autophagic cell death in prostate cancer cells. By inhibiting proteasome activities, it triggers endoplasmic reticulum stress, leading to apoptosis. The compound also modulates various molecular pathways, indicating its potential as a chemotherapeutic agent (Jiang et al., 2013).
Anti-Protozoal Properties
Marchantin K also possesses anti-protozoal properties. A study focused on its ability to inhibit the proliferation of various Plasmodium falciparum strains, demonstrating its potential in treating malaria. The compound also showed activity against other protozoan species like Trypanosoma brucei rhodesiense and Leishmania donovani (Jensen et al., 2012).
properties
CAS RN |
107110-24-7 |
|---|---|
Product Name |
Marchantin K |
Molecular Formula |
C30H28O6 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol |
InChI |
InChI=1S/C30H28O6/c1-2-34-27-16-20-5-3-7-24(15-20)36-30-21(6-4-8-25(30)31)12-9-19-10-13-23(14-11-19)35-28-18-22(27)17-26(32)29(28)33/h3-8,10-11,13-15,17-18,27,31-33H,2,9,12,16H2,1H3 |
InChI Key |
SXTGHJPQOPMJBE-UHFFFAOYSA-N |
SMILES |
CCOC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC=C3O |
Canonical SMILES |
CCOC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC=C3O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



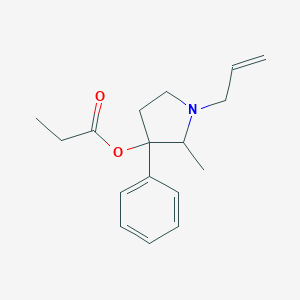
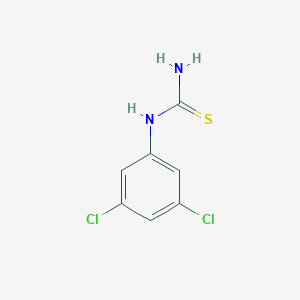
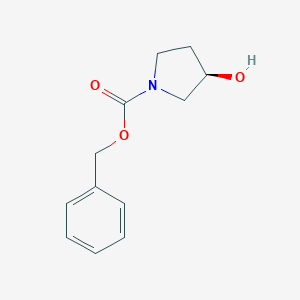
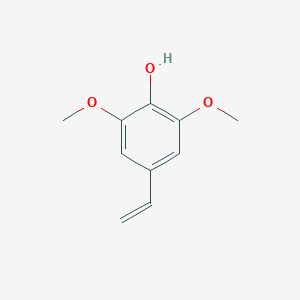
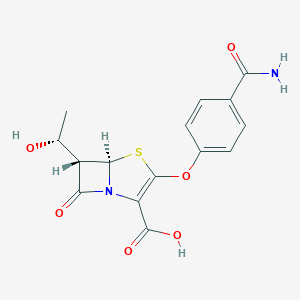
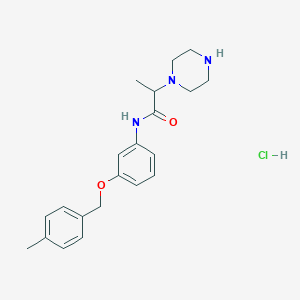

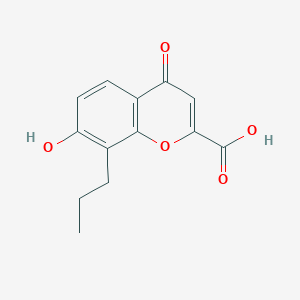
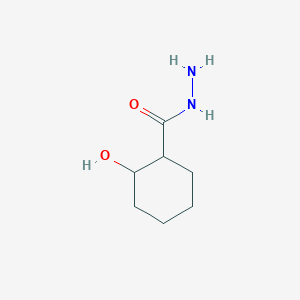
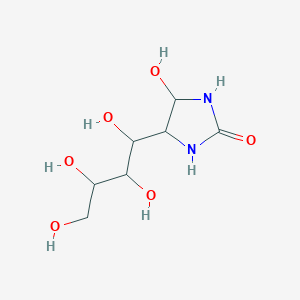
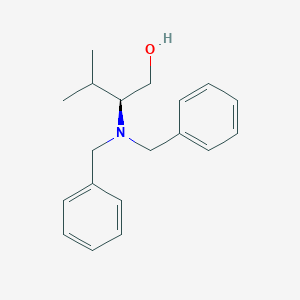
![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)
